3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile

Description

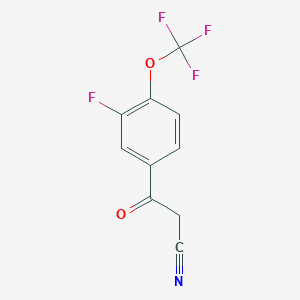

The compound 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile (CAS: 886761-71-3) is a fluorinated aromatic nitrile derivative with the molecular formula C₉H₅F₄NO and a molecular weight of 219.14 g/mol . Structurally, it features a phenylacetonitrile backbone substituted with a fluorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. Notably, commercial availability of this compound has been discontinued, as indicated by supplier records .

Properties

Molecular Formula |

C10H5F4NO2 |

|---|---|

Molecular Weight |

247.15 g/mol |

IUPAC Name |

3-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-oxopropanenitrile |

InChI |

InChI=1S/C10H5F4NO2/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5H,3H2 |

InChI Key |

JVWBUSKUUZJIFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CC#N)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with fluorine and trifluoromethoxy reagents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, the following structurally related compounds are analyzed:

3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3)

- Molecular Formula : C₈H₆FN

- Molecular Weight : 135.14 g/mol

- Key Differences :

- The methyl (-CH₃) substituent at the 4-position is less electron-withdrawing than the trifluoromethoxy (-OCF₃) group in the target compound. This reduces the overall electrophilicity of the aromatic ring.

- The absence of the acetonitrile (-CH₂CN) side chain simplifies the structure, limiting its utility in reactions requiring nitrile-based functionalization .

- Applications : Primarily used as a building block in synthesizing fluorinated aromatic intermediates for pharmaceuticals or liquid crystals.

4-Fluorobenzoylacetonitrile (CAS: 4640-67-9)

- Molecular Formula: C₉H₆FNO

- Molecular Weight : 163.15 g/mol

- Key Differences: Features a benzoylacetonitrile backbone (C₆H₅-CO-CH₂CN) with a para-fluoro substituent. The ketone (CO) group enables keto-enol tautomerism, enhancing reactivity in condensation reactions (e.g., forming heterocycles).

- Applications : Used in synthesizing α,β-unsaturated ketones and as a precursor in medicinal chemistry.

3-Fluoro-4-(trifluoromethoxy)benzylamine (CAS: Not provided)

- Molecular Backbone : Similar aromatic substitution pattern but replaces the acetonitrile group with a benzylamine (-CH₂NH₂) moiety .

- Key Differences :

Structural and Functional Comparison Table

Key Research Findings

- Electronic Effects : The trifluoromethoxy group in 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile enhances electron deficiency at the aromatic ring, making it more reactive toward nucleophilic aromatic substitution compared to methyl- or benzoyl-substituted analogs .

- Stability and Lipophilicity : The -OCF₃ group improves metabolic stability and membrane permeability, a critical advantage in pesticide and drug design over compounds like 3-Fluoro-4-methylbenzonitrile .

- Synthetic Limitations : Discontinued commercial status of the target compound may restrict large-scale applications, whereas 4-fluorobenzoylacetonitrile remains accessible for research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.